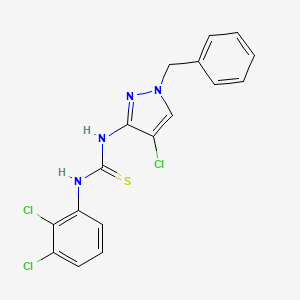![molecular formula C13H18Cl2N2O B4285532 N-butyl-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4285532.png)
N-butyl-N'-[1-(2,4-dichlorophenyl)ethyl]urea
Übersicht
Beschreibung
N-butyl-N'-[1-(2,4-dichlorophenyl)ethyl]urea, also known as butachlor, is a widely used herbicide that belongs to the family of chloroacetanilide herbicides. It is commonly used to control weeds in rice paddies and other crops.
Wirkmechanismus
Butachlor works by inhibiting the synthesis of chlorophyll in plants, thereby disrupting the photosynthetic process. It also interferes with the normal growth and development of plants, leading to stunted growth and eventual death.
Biochemical and Physiological Effects:
Studies have shown that N-butyl-N'-[1-(2,4-dichlorophenyl)ethyl]urea can have adverse effects on non-target organisms such as fish, amphibians, and aquatic invertebrates. It can also leach into groundwater and contaminate drinking water sources. In humans, exposure to N-butyl-N'-[1-(2,4-dichlorophenyl)ethyl]urea has been linked to skin and eye irritation, respiratory problems, and liver damage.
Vorteile Und Einschränkungen Für Laborexperimente
Butachlor is a widely used herbicide that has been extensively studied for its herbicidal activity and its effects on the environment. It is relatively easy to synthesize and can be used in a wide range of lab experiments. However, its potential toxicity to non-target organisms and its negative impact on the environment should be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several areas of research that could be explored in the future. These include the development of more environmentally friendly herbicides, the identification of new targets for herbicidal activity, and the use of N-butyl-N'-[1-(2,4-dichlorophenyl)ethyl]urea as a potential fungicide and insecticide. In addition, more studies are needed to understand the long-term effects of N-butyl-N'-[1-(2,4-dichlorophenyl)ethyl]urea exposure on human health and the environment.
Conclusion:
Butachlor is a widely used herbicide that has been extensively studied for its herbicidal activity and its effects on the environment. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While it has proven to be an effective herbicide, its potential toxicity to non-target organisms and its negative impact on the environment should be taken into consideration when using it in lab experiments and in the field.
Wissenschaftliche Forschungsanwendungen
Butachlor has been extensively studied for its herbicidal activity and its effects on the environment. It has been shown to be effective in controlling a wide range of weeds in rice paddies and other crops. In addition to its herbicidal activity, N-butyl-N'-[1-(2,4-dichlorophenyl)ethyl]urea has also been studied for its potential use as a fungicide and insecticide.
Eigenschaften
IUPAC Name |
1-butyl-3-[1-(2,4-dichlorophenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O/c1-3-4-7-16-13(18)17-9(2)11-6-5-10(14)8-12(11)15/h5-6,8-9H,3-4,7H2,1-2H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGGMBIWNQOCAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC(C)C1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-3-[1-(2,4-dichlorophenyl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl N-{[(2-methoxy-5-methylphenyl)amino]carbonyl}glycinate](/img/structure/B4285456.png)
![4-({[(2-ethoxy-2-oxoethyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4285461.png)
![ethyl N-[(dibenzylamino)carbonyl]glycinate](/img/structure/B4285470.png)
![ethyl N-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}glycinate](/img/structure/B4285474.png)
![ethyl N-[(4-benzyl-1-piperidinyl)carbonyl]glycinate](/img/structure/B4285475.png)
![ethyl N-{[(2-thienylmethyl)amino]carbonyl}glycinate](/img/structure/B4285477.png)
![N-(3-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4285481.png)
![N-[1-(4-chlorophenyl)propyl]-N'-ethylurea](/img/structure/B4285493.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethylphenyl)thiourea](/img/structure/B4285497.png)
![N-(3-chloro-2-methylphenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4285503.png)
![N-(2,5-dichlorophenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4285504.png)

![1-(1-adamantyl)-4-[(4-ethoxyphenyl)acetyl]piperazine](/img/structure/B4285523.png)
![2,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-3-furamide](/img/structure/B4285524.png)